Emetine Dihydrochloride: Identification and Physicochemical Properties
Emetine Dihydrochloride: Identification and Physicochemical Properties
An In-Depth Technical Guide to Emetine Dihydrochloride for Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the use of emetine dihydrochloride. It delves into its fundamental physicochemical properties, core mechanism of action, downstream cellular effects, and practical laboratory applications, with a strong emphasis on scientific integrity and safety.
Emetine is a natural alkaloid derived from the root of the ipecacuanha plant (Carapichea ipecacuanha).[1][2] While historically used as an emetic and anti-protozoal agent, its primary utility in modern biomedical research stems from its potent and specific biological activities.[3][4] When sourcing emetine dihydrochloride, it is critical for researchers to recognize that the compound is available in several forms, primarily anhydrous and various hydrates. These forms possess distinct CAS numbers and molecular weights, a crucial detail for accurate molar concentration calculations in experimental setups.
The hydrochloride salt enhances the compound's solubility in aqueous solutions, making it suitable for most cell culture and biochemical applications.[5][6] Emetine is a white to slightly yellow crystalline powder that is known to degrade upon exposure to light and heat, turning yellow.[6][7][8] Therefore, proper storage in a tightly sealed, light-resistant container is paramount to maintaining its chemical integrity.
Table 1: Physicochemical Properties of Emetine Dihydrochloride Forms
| Property | Emetine Dihydrochloride (Anhydrous) | Emetine Dihydrochloride (Hydrate) | Emetine Dihydrochloride (Pentahydrate) | Emetine Dihydrochloride (Heptahydrate) |
| CAS Number | 316-42-7[9][10][11] | 7083-71-8[5][12] | 79300-07-5[6] | 79300-08-6[6] |
| Molecular Formula | C₂₉H₄₀N₂O₄ · 2HCl[9][10] | C₂₉H₄₀N₂O₄ · 2HCl · xH₂O[12] | C₂₉H₄₀N₂O₄ · 2HCl · 5H₂O[6] | C₂₉H₄₀N₂O₄ · 2HCl · 7H₂O[6] |
| Molecular Weight | 553.56 g/mol [9][10][13] | ~571.6 g/mol (variable)[5] | 643.6 g/mol [6] | 679.7 g/mol [6] |
| Appearance | White to off-white or slightly yellow crystalline powder[6][14] | Crystalline solid[12] | White or very slightly yellow crystalline powder[6] | White or very slightly yellow crystalline powder[6] |
| Solubility | Soluble in water[6] | Soluble in water to 100 mM[5] | Freely soluble in water and ethanol[6] | Freely soluble in water and ethanol[6] |
Core Mechanism of Action: Irreversible Inhibition of Protein Synthesis
The primary and most well-characterized molecular action of emetine is the potent and irreversible inhibition of protein synthesis in eukaryotic cells.[5][15] This effect is highly specific to eukaryotes; emetine does not affect protein synthesis in prokaryotic cells, making it a valuable tool for studying eukaryotic-specific cellular processes.[1][3]
The mechanism is precise: emetine targets the 40S subunit of the eukaryotic ribosome.[2] By binding to this subunit, it physically obstructs the translocation step of elongation. This action prevents the movement of peptidyl-tRNA from the acceptor (A) site to the donor (P) site on the ribosome, effectively freezing the ribosome on the mRNA transcript and halting polypeptide chain elongation.[1] This immediate cessation of translation is a key reason for its utility in experiments designed to study protein stability and degradation.
Caption: Mechanism of emetine-mediated inhibition of protein synthesis.
Downstream Cellular Consequences and Broader Biological Activities
The abrupt halt of protein synthesis triggers a cascade of downstream cellular events, making emetine a modulator of numerous biological processes.
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DNA Replication and Cell Cycle: Emetine has been reported to inhibit DNA replication, particularly in the early S phase.[5][15] For years, it was used as a specific inhibitor of lagging strand synthesis. However, recent research has challenged this view, providing evidence that the block in DNA replication is a secondary effect of the primary inhibition of protein synthesis, which is essential for the production of proteins required for replication.[16] This study demonstrated that, unlike specific DNA polymerase inhibitors, emetine does not induce the accumulation of single-stranded DNA, a hallmark of uncoupled leading and lagging strand synthesis.[16]
-
Induction of Apoptosis: Emetine is a potent inducer of apoptosis in various cell types, particularly in leukemia cells.[5][17] Its pro-apoptotic activity involves the regulation of key survival genes. For instance, emetine can modulate the alternative splicing of Bcl-x pre-mRNA, leading to a decrease in the anti-apoptotic Bcl-xL variant and an increase in the pro-apoptotic Bcl-xS variant.[15]
-
Antiviral and Anticancer Activity: The reliance of viruses on the host cell's translational machinery makes emetine a broad-spectrum antiviral agent. It has shown efficacy against a range of DNA and RNA viruses, including coronaviruses, HIV, and cytomegalovirus.[2][5][18][19] Similarly, its ability to halt protein synthesis and induce apoptosis underlies its potent anti-cancer properties, which have been demonstrated against gastric cancer, non-small cell lung cancer, and glioblastoma cells.[5][20]
Experimental Protocol: Measuring Protein Degradation Rate
One of the most common applications of emetine in a research setting is to determine the half-life of a specific protein. By blocking the synthesis of new proteins, one can monitor the disappearance of the pre-existing pool of a protein of interest over time.
Objective: To determine the degradation rate and half-life of Protein X in cultured cells.
Methodology:
-
Cell Seeding and Growth:
-
Plate cells at an appropriate density in multiple dishes or wells to allow for harvesting at several time points.
-
Causality: This ensures that cells are in a consistent, sub-confluent growth phase and provides enough material for analysis at each time point.
-
Allow cells to adhere and grow for 24 hours under standard culture conditions.
-
-
Emetine Treatment (Time Course):
-
Prepare a stock solution of emetine dihydrochloride in sterile water or cell culture medium. A typical final concentration for complete protein synthesis inhibition is 10-100 µM, but this should be optimized for your cell line to ensure efficacy without inducing rapid, widespread apoptosis.[4]
-
Label plates for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
The "0 hour" plate represents the baseline level of Protein X before synthesis is inhibited. Harvest these cells immediately before adding emetine to the other plates.
-
Add emetine to the remaining plates to achieve the final desired concentration.
-
Causality: This initiates the block on new protein synthesis. The time course allows for the tracking of the existing protein's decay.
-
-
Cell Lysis and Protein Quantification:
-
At each designated time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Causality: Protease inhibitors are critical to prevent artificial degradation of the target protein by proteases released during lysis.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
Causality: Quantifying total protein is essential for ensuring equal loading of protein amounts for downstream analysis, which validates that any observed decrease in Protein X is due to degradation, not loading error.
-
-
Western Blot Analysis:
-
Load an equal amount of total protein from each time point onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Protein X and a primary antibody for a stable loading control protein (e.g., GAPDH, β-actin, or Tubulin).
-
Causality: The loading control confirms that an equal amount of protein was loaded in each lane and that the observed decrease in Protein X is not an artifact.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for Protein X and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Protein X band to its corresponding loading control band.
-
Plot the normalized Protein X intensity against time. The time at which the intensity drops to 50% of the 0-hour time point is the estimated half-life of Protein X.
-
Safety, Handling, and Storage
Emetine dihydrochloride is a highly toxic compound and must be handled with extreme caution.
-
Hazards: It is classified as acutely toxic and is fatal if swallowed.[11] It is also an irritant to the skin, eyes, and respiratory system.[21] Chronic exposure or high doses can lead to severe cardiotoxicity, potentially causing cardiac failure.[21][22]
-
Handling:
-
Always consult the Safety Data Sheet (SDS) before use.[11][21][23]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhaling dust.[11]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
-
Storage:
Conclusion
Emetine dihydrochloride is a powerful and indispensable tool for probing fundamental cellular processes, most notably protein synthesis and degradation. Its well-defined mechanism of action allows for elegant experimental designs. However, its utility is matched by its significant toxicity. A thorough understanding of its properties, mechanism, and stringent adherence to safety protocols are essential for its successful and safe implementation in the laboratory.
References
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Emetine hydrochloride (Emetini hydrochloridum). The International Pharmacopoeia. [Link]
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Chuang, T. L., et al. (2022). Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations. Biomedicine & Pharmacotherapy. [Link]
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Emetine. DrugCentral. [Link]
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Emetine dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Emetine dihydrochloride. Carl ROTH. [Link]
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Grollman, A. P. (1966). Structural basis for inhibition of protein synthesis by emetine and cycloheximide based on an analogy between ipecac alkaloids and glutarimide antibiotics. Proceedings of the National Academy of Sciences. [Link]
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Emetine. PubChem, National Center for Biotechnology Information. [Link]
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Emetine: Uses & Dosage. MIMS Singapore. [Link]
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Lopes, L. B., et al. (2015). Natural Plant Alkaloid (Emetine) Inhibits HIV-1 Replication by Interfering with Reverse Transcriptase Activity. Molecules. [Link]
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Emetine. Wikipedia. [Link]
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Osoniyi, O. R., & Onajobi, F. D. (2010). Biological Activities of Emetine. The Open Natural Products Journal. [Link]
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Emetine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Quinet, G., et al. (2022). Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments. Life Science Alliance. [Link]
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Luciani, D. S., et al. (2004). Contribution of Calcium Influx in Mediating Glucose-Stimulated Oxygen Consumption in Pancreatic Islets. Diabetes. [Link]
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Frisch, R., et al. (2007). The alkaloid emetine as a promising agent for the induction and enhancement of drug-induced apoptosis in leukemia cells. International Journal of Oncology. [Link]
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Kim, J., et al. (2023). Efficient and Scalable Asymmetric Total Synthesis of (−)-Emetine with Pharmaceutical Grade Quality; First Multigram Scale Synthesis. Organic Process Research & Development. [Link]
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Wang, Y., et al. (2022). Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways. Journal of Translational Medicine. [Link]
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Biological Activities of Emetine. ResearchGate. [Link]
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